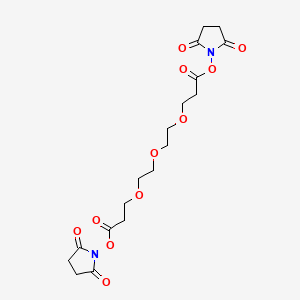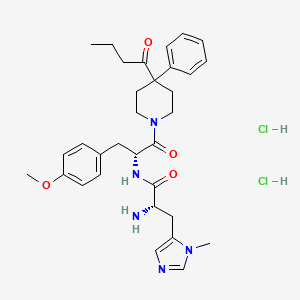
BMS-470539 Dihydrochlorid
Übersicht
Beschreibung
BMS 470539 Dihydrochlorid: ist eine synthetische Verbindung, die für ihre potente und selektive Aktivierung des Melanocortin-1-Rezeptors bekannt ist. Dieser Rezeptor ist an verschiedenen physiologischen Prozessen beteiligt, darunter Entzündungsreaktionen. Die Verbindung wurde ausführlich auf ihre potenziellen therapeutischen Anwendungen untersucht, insbesondere im Bereich der Immunmodulation und Entzündung .
Wissenschaftliche Forschungsanwendungen
BMS 470539 dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the melanocortin-1 receptor and its role in various chemical processes.
Biology: Investigated for its effects on cellular signaling pathways and gene expression related to inflammation and immune responses.
Medicine: Explored for its potential therapeutic applications in treating inflammatory diseases, autoimmune disorders, and other conditions involving the immune system.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the melanocortin-1 receptor .
Wirkmechanismus
Target of Action
BMS-470539 dihydrochloride is a highly potent and selective agonist of the melanocortin-1 receptor (MC-1R) with an IC50 of 120 nM and an EC50 of 28 nM . The MC-1R is a G-protein coupled receptor involved in skin pigmentation, inflammation, and immune response .
Biochemical Pathways
Upon binding to MC-1R, BMS-470539 dihydrochloride activates the cAMP/PKA/Nurr1 pathway . This leads to the inhibition of NF-κB, a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection .
Result of Action
BMS-470539 dihydrochloride has potent anti-inflammatory properties . In animal models, it has been shown to inhibit cell adhesion and emigration, with no effect on cell rolling . It also inhibits the tissue expression of both CXCL1 and CCL2, key chemokines involved in the inflammatory response .
Biochemische Analyse
Biochemical Properties
BMS-470539 dihydrochloride plays a crucial role in biochemical reactions by selectively activating the melanocortin-1 receptor (MC-1R). It has an IC50 of 120 nM and an EC50 of 28 nM . The compound does not activate MC-3R and exhibits very weak partial agonist activity at MC-4R and MC-5R . BMS-470539 dihydrochloride interacts with the MC-1R, leading to the inhibition of NF-κB nuclear translocation and the reduction of TNF-α stimulated NF-κB luciferase activity in a dose-dependent manner .
Cellular Effects
BMS-470539 dihydrochloride has profound effects on various cell types and cellular processes. In HBL melanoma cells, the compound significantly reduces TNF-α stimulated NF-κB luciferase activity . This indicates that BMS-470539 dihydrochloride can modulate cell signaling pathways, particularly those involving NF-κB, which is a key regulator of inflammation and immune responses . Additionally, the compound’s anti-inflammatory properties suggest that it may influence gene expression and cellular metabolism by altering the activity of specific transcription factors and signaling molecules .
Molecular Mechanism
The molecular mechanism of BMS-470539 dihydrochloride involves its selective binding to the melanocortin-1 receptor (MC-1R). Upon binding, the compound activates the receptor, leading to downstream signaling events that inhibit the translocation of NF-κB to the nucleus . This inhibition reduces the expression of pro-inflammatory genes and decreases the overall inflammatory response . The compound’s ability to selectively target MC-1R while exhibiting minimal activity at other melanocortin receptors (MC-3R, MC-4R, and MC-5R) underscores its specificity and potential therapeutic value .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of BMS-470539 dihydrochloride have been observed to change over time. The compound demonstrates stability and sustained activity in vitro, with dose-dependent inhibition of NF-κB activity . In vivo studies have shown that BMS-470539 dihydrochloride can inhibit leukocyte trafficking and reduce inflammation following ischemia-reperfusion in the vasculature . These effects are maintained over a period of 125 minutes when administered intravenously at doses ranging from 2.05 to 18.47 mg/kg .
Dosage Effects in Animal Models
The effects of BMS-470539 dihydrochloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits leukocyte adhesion and migration without affecting cell rolling . At higher doses, there may be potential toxic or adverse effects, although specific data on toxicity thresholds are limited . The compound’s anti-inflammatory efficacy in mice has been demonstrated at doses ranging from 15 to 100 μmol/kg .
Metabolic Pathways
BMS-470539 dihydrochloride is involved in metabolic pathways that regulate inflammation and immune responses. The compound interacts with enzymes and cofactors that modulate the activity of NF-κB and other transcription factors . By inhibiting NF-κB translocation, BMS-470539 dihydrochloride reduces the expression of pro-inflammatory cytokines and other mediators of inflammation . This modulation of metabolic pathways highlights the compound’s potential as a therapeutic agent for inflammatory diseases .
Transport and Distribution
Within cells and tissues, BMS-470539 dihydrochloride is transported and distributed through interactions with specific transporters and binding proteins. The compound’s selective activation of MC-1R suggests that it may be preferentially localized to cells and tissues expressing this receptor . Additionally, the compound’s anti-inflammatory properties indicate that it may accumulate in inflamed tissues, where it can exert its therapeutic effects .
Subcellular Localization
The subcellular localization of BMS-470539 dihydrochloride is primarily associated with its target receptor, MC-1R. Upon binding to MC-1R, the compound activates signaling pathways that inhibit NF-κB translocation to the nucleus . This localization is crucial for the compound’s anti-inflammatory activity, as it allows for the selective modulation of gene expression and cellular responses .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von BMS 470539 Dihydrochlorid umfasst mehrere Schritte, beginnend mit der Herstellung von Schlüsselzwischenprodukten. Der Prozess umfasst typischerweise die folgenden Schritte:
Bildung des Piperidinrings: Der erste Schritt beinhaltet die Bildung eines Piperidinrings, der ein entscheidender struktureller Bestandteil der Verbindung ist.
Einführung von funktionellen Gruppen: Verschiedene funktionelle Gruppen, wie Butyryl- und Phenylgruppen, werden durch eine Reihe von Reaktionen in den Piperidinring eingeführt.
Endmontage: Der letzte Schritt beinhaltet die Kupplung des Piperidinzwischenprodukts mit anderen molekularen Fragmenten, um das vollständige BMS 470539 Dihydrochlorid-Molekül zu bilden.
Industrielle Produktionsmethoden: Die industrielle Produktion von BMS 470539 Dihydrochlorid folgt ähnlichen Synthesewegen, ist jedoch für die großtechnische Herstellung optimiert. Dies beinhaltet die Verwendung von Hochdurchsatzreaktoren, präzise Kontrolle der Reaktionsbedingungen und Reinigungstechniken, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: BMS 470539 Dihydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um bestimmte funktionelle Gruppen innerhalb des Moleküls zu modifizieren.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen bestimmte Atome oder Gruppen durch andere ersetzt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Verschiedene Halogenierungsmittel oder Nucleophile, abhängig von der gewünschten Substitution.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann Oxidation zu hydroxylierten Derivaten führen, während Substitutionsreaktionen halogenierte Verbindungen produzieren können .
Wissenschaftliche Forschungsanwendungen
BMS 470539 Dihydrochlorid hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Als Werkzeugverbindung verwendet, um den Melanocortin-1-Rezeptor und seine Rolle in verschiedenen chemischen Prozessen zu untersuchen.
Biologie: Untersucht auf seine Auswirkungen auf zelluläre Signalwege und Genexpression im Zusammenhang mit Entzündungen und Immunantworten.
Medizin: Erforscht auf seine potenziellen therapeutischen Anwendungen bei der Behandlung von entzündlichen Erkrankungen, Autoimmunerkrankungen und anderen Erkrankungen, die das Immunsystem betreffen.
Industrie: Eingesetzt bei der Entwicklung neuer Medikamente und therapeutischer Wirkstoffe, die auf den Melanocortin-1-Rezeptor abzielen .
Wirkmechanismus
BMS 470539 Dihydrochlorid übt seine Wirkungen durch selektive Aktivierung des Melanocortin-1-Rezeptors aus. Diese Aktivierung führt zu einer Kaskade von intrazellulären Signalereignissen, einschließlich der Aktivierung von zyklischem Adenosinmonophosphat (cAMP) und Protein-Kinase-A (PKA)-Signalwegen. Diese Signalwege spielen eine entscheidende Rolle bei der Modulation von Entzündungsreaktionen und der Aktivität von Immunzellen. Die entzündungshemmenden Eigenschaften der Verbindung werden hauptsächlich durch die Hemmung von proinflammatorischen Zytokinen und die Reduktion der Leukozyteninfiltration vermittelt .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Afamelanotide: Ein weiterer Melanocortin-Rezeptoragonist mit ähnlichen entzündungshemmenden Eigenschaften.
Bremelanotide: Bekannt für seine Wirkungen auf Melanocortin-Rezeptoren, insbesondere im Zusammenhang mit sexuellen Funktionsstörungen.
Melanotan II: Ein synthetisches Peptid, das Melanocortin-Rezeptoren aktiviert und auf seine Auswirkungen auf die Hautpigmentierung und Entzündung untersucht wird.
Einzigartigkeit: BMS 470539 Dihydrochlorid ist einzigartig aufgrund seiner hohen Selektivität und Potenz für den Melanocortin-1-Rezeptor. Im Gegensatz zu anderen ähnlichen Verbindungen wurde es speziell entwickelt, um das zentrale Pharmakophor von Melanocortinen nachzubilden, was zu einem günstigen pharmakodynamischen Profil führt. Dies macht es zu einem wertvollen Werkzeug für die Untersuchung des Melanocortin-1-Rezeptors und seiner Rolle in verschiedenen physiologischen Prozessen .
Eigenschaften
IUPAC Name |
(2S)-2-amino-N-[(2R)-1-(4-butanoyl-4-phenylpiperidin-1-yl)-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-(3-methylimidazol-4-yl)propanamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H41N5O4.2ClH/c1-4-8-29(38)32(24-9-6-5-7-10-24)15-17-37(18-16-32)31(40)28(19-23-11-13-26(41-3)14-12-23)35-30(39)27(33)20-25-21-34-22-36(25)2;;/h5-7,9-14,21-22,27-28H,4,8,15-20,33H2,1-3H3,(H,35,39);2*1H/t27-,28+;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUAOBJHRUKFKIH-YDVFRNEYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1(CCN(CC1)C(=O)C(CC2=CC=C(C=C2)OC)NC(=O)C(CC3=CN=CN3C)N)C4=CC=CC=C4.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)C1(CCN(CC1)C(=O)[C@@H](CC2=CC=C(C=C2)OC)NC(=O)[C@H](CC3=CN=CN3C)N)C4=CC=CC=C4.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H43Cl2N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2341796-82-3 | |
| Record name | BMS-470539 dihydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4G3M9MP8GH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the mechanism of action of BMS-470539 dihydrochloride and what effects were observed in the presented studies?
A1: BMS-470539 dihydrochloride exerts its effects by selectively binding to the human melanocortin MC1 receptor. [, ] While the exact downstream signaling pathways were not fully elucidated in the provided research, the studies demonstrated that BMS-470539 dihydrochloride exhibited chondroprotective and anti-inflammatory effects in a human chondrocytic cell line (C-20/A4) model of osteoarthritis. [, ] Specifically, BMS-470539 dihydrochloride inhibited cell death, reduced caspase-3 and -7 activity, increased glycosaminoglycan (GAG) content, and increased heme-oxygenase-1 (HO-1) protein expression in these cells when challenged with inflammatory stimuli. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(2-Benzimidazolyl)phenyl]maleimide](/img/structure/B606154.png)

![5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-N-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B606158.png)
![2-{[2-(Trifluoromethoxy)benzoyl]amino}-N-[6-(Trifluoromethyl)-1h-Benzimidazol-2-Yl]-1,3-Thiazole-4-Carboxamide](/img/structure/B606159.png)
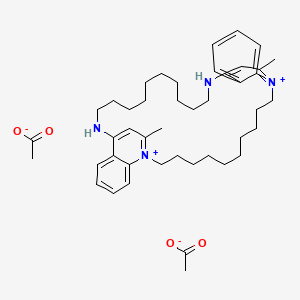
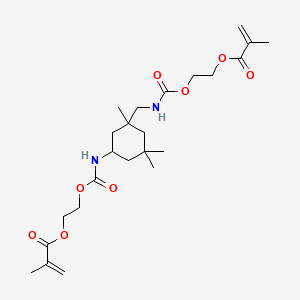
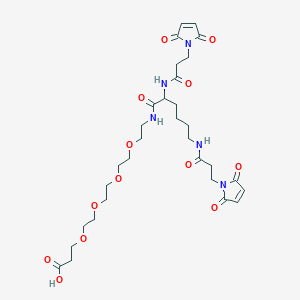
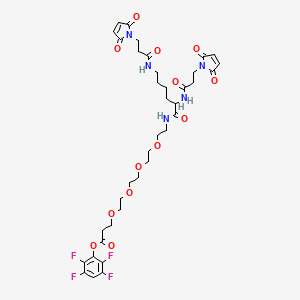

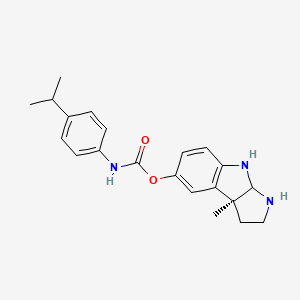

![9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethyl]carbamate](/img/structure/B606171.png)
